Cas no 2034551-65-8 (4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine)

4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine
- AKOS032466486
- F6540-6547
- (4-cyclopropylidenepiperidin-1-yl)(thiophen-2-yl)methanone
- (4-cyclopropylidenepiperidin-1-yl)-thiophen-2-ylmethanone
- 2034551-65-8
-
- インチ: 1S/C13H15NOS/c15-13(12-2-1-9-16-12)14-7-5-11(6-8-14)10-3-4-10/h1-2,9H,3-8H2
- InChIKey: VQOLLJPVLXSHAN-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C(N1CC/C(/CC1)=C1/CC/1)=O
計算された属性
- せいみつぶんしりょう: 233.08743528g/mol
- どういたいしつりょう: 233.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6540-6547-5mg |
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine |
2034551-65-8 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6540-6547-1mg |
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine |
2034551-65-8 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6540-6547-10μmol |
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine |
2034551-65-8 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6540-6547-20mg |
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine |
2034551-65-8 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6540-6547-10mg |
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine |
2034551-65-8 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6540-6547-4mg |
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine |
2034551-65-8 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6540-6547-100mg |
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine |
2034551-65-8 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6540-6547-15mg |
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine |
2034551-65-8 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6540-6547-75mg |
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine |
2034551-65-8 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6540-6547-40mg |
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine |
2034551-65-8 | 40mg |
$210.0 | 2023-09-08 |
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidineに関する追加情報
Introduction to 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine (CAS No. 2034551-65-8)
4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 2034551-65-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic piperidine derivatives, characterized by its unique structural framework that integrates cyclopropyl and thiophene moieties. The presence of these functional groups not only imparts distinct chemical properties but also opens up a wide array of potential applications, particularly in the development of novel therapeutic agents.
The structural motif of 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine is particularly noteworthy due to its ability to interact with biological targets in a highly specific manner. The cyclopropyl group, known for its rigid three-membered ring structure, can enhance the binding affinity and selectivity of the compound towards certain enzymes and receptors. Meanwhile, the thiophene ring, a common component in many bioactive molecules, contributes to the compound's solubility and metabolic stability. These features make it an attractive scaffold for drug discovery efforts aimed at modulating neurological and cardiovascular pathways.
In recent years, there has been a growing interest in exploring the pharmacological potential of piperidine derivatives, particularly those incorporating heterocyclic rings such as thiophene. The compound 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine has been extensively studied for its potential role in addressing various therapeutic challenges. For instance, preliminary in vitro studies have suggested that this molecule may exhibit inhibitory effects on certain kinases and proteases, which are implicated in inflammatory and oncogenic processes. These findings align with broader trends in medicinal chemistry where structural modifications are employed to optimize bioactivity and pharmacokinetic profiles.
The synthesis of 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine involves a multi-step process that requires careful consideration of reaction conditions and reagent selection. The incorporation of the cyclopropyl group typically necessitates protective group strategies to prevent unwanted side reactions, while the thiophene moiety often requires functionalization at the 2-position to achieve the desired connectivity. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further investigation.
One of the most compelling aspects of 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine is its potential as a lead compound for drug development. Its unique structural features have been leveraged to design derivatives with enhanced potency and reduced toxicity. For example, modifications to the piperidine ring or the thiophene substituent can alter key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). Such fine-tuning is essential for translating preclinical findings into successful clinical candidates.
The pharmacological profile of 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine has been further explored through computational modeling and experimental validation. Molecular docking studies have provided insights into how this compound interacts with target proteins at an atomic level, offering a rational basis for structure-based drug design. Additionally, pharmacokinetic studies have revealed promising data regarding its bioavailability and metabolic clearance rates, which are critical factors in determining its suitability for therapeutic use.
In conclusion, 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine represents a significant advancement in the field of medicinal chemistry. Its unique structural composition and demonstrated biological activity make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs. Future studies should focus on optimizing synthetic routes and exploring new therapeutic applications to fully harness its potential.
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